molecular formula C21H16ClNO5 B2653953 [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate CAS No. 338960-81-9

[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate

Cat. No.: B2653953
CAS No.: 338960-81-9
M. Wt: 397.81
InChI Key: JLNMBYCSHYIMSD-UHFFFAOYSA-N
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Description

[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro, phenoxy, and chlorobenzoate groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Etherification: The formation of the phenoxy linkage, typically achieved by reacting the nitro-substituted phenol with 4-methylphenol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with 4-chlorobenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and large-scale esterification reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: [4-(4-Methylphenoxy)-3-aminophenyl]methyl 4-chlorobenzoate.

    Substitution: [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-aminobenzoate.

    Oxidation: [4-(4-Carboxyphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. Its potential as a precursor for bioactive molecules makes it a subject of interest in medicinal chemistry.

Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is not well-defined, but it is likely to involve interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxyphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate: Similar structure but with a methoxy group instead of a methyl group.

    [4-(4-Methylphenoxy)-3-aminophenyl]methyl 4-chlorobenzoate: The amino derivative of the compound.

    [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-aminobenzoate: The amino derivative on the benzoate group.

Uniqueness

The uniqueness of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and chlorobenzoate groups provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-(4-methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMBYCSHYIMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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